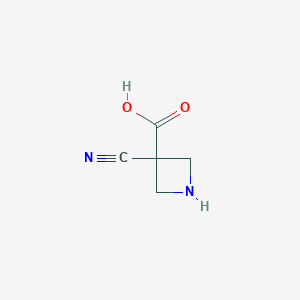
But-3-en-1-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has gained significant attention in scientific research due to its unique chemical structure and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
But-3-en-1-amine hydrobromide can be synthesized through various methods. One common approach involves the treatment of 2,3-dibromopropan-1-amine hydrobromide with phenyl lithium in tetrahydrofuran (THF) at low temperatures (around -78°C) for a couple of hours . This reaction yields the desired product through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
But-3-en-1-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, saturated amines, and substituted alkenylamines .
Applications De Recherche Scientifique
But-3-en-1-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of But-3-en-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to But-3-en-1-amine hydrobromide include:
- But-2-en-1-amine hydrobromide
- But-1-en-1-amine hydrobromide
- Prop-2-en-1-amine hydrobromide
Uniqueness
This compound is unique due to its specific alkenylamine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C4H10BrN |
|---|---|
Poids moléculaire |
152.03 g/mol |
Nom IUPAC |
but-3-en-1-amine;hydrobromide |
InChI |
InChI=1S/C4H9N.BrH/c1-2-3-4-5;/h2H,1,3-5H2;1H |
Clé InChI |
NLWBBWRTJLAOEZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)
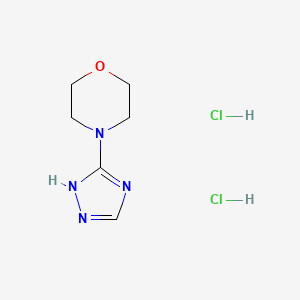
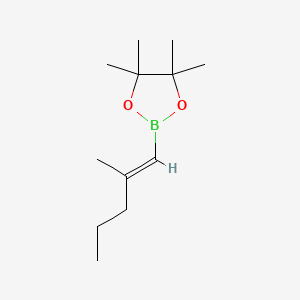

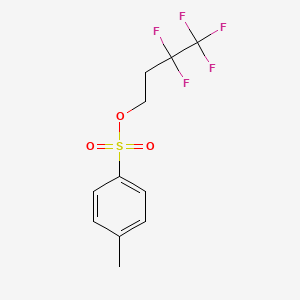
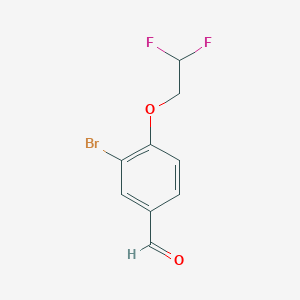

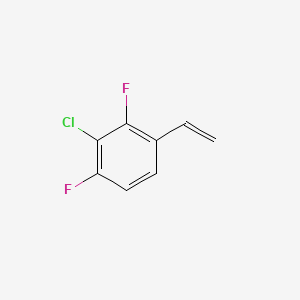
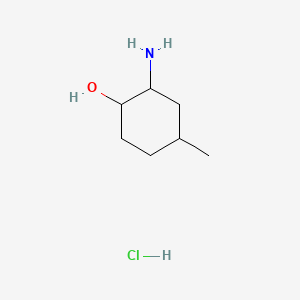
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)

